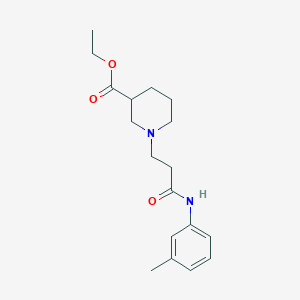
3-(3-methylpiperidin-1-yl)-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methylpiperidin-1-yl)-N-phenylpropanamide, also known as MPP or 3-Me-PPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. MPP has been shown to exhibit a range of biochemical and physiological effects, and its mechanism of action is still being investigated. In
Mécanisme D'action
The exact mechanism of action of 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide is still being investigated, but it is believed to act as a potent inhibitor of the dopamine transporter. By binding to the dopamine transporter, 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide prevents the reuptake of dopamine into the presynaptic terminal, leading to an increase in extracellular dopamine levels. This increase in dopamine levels is thought to underlie many of the biochemical and physiological effects observed with 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide administration.
Biochemical and Physiological Effects
3-(3-methylpiperidin-1-yl)-N-phenylpropanamide has been shown to exhibit a range of biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase locomotor activity and induce stereotypic behaviors in rodents, suggesting a potential role in the development of addiction and drug abuse. 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide has also been shown to increase dopamine release in the brain, leading to a range of physiological effects such as increased heart rate and blood pressure. Additionally, 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting a potential therapeutic role in the treatment of this disorder.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-methylpiperidin-1-yl)-N-phenylpropanamide has several advantages as a tool for scientific research. It has a high affinity for the dopamine transporter, making it a useful tool for studying the function of this protein. 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide is also relatively easy to synthesize, allowing for large-scale production for use in experiments. However, 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide also has several limitations. It has been shown to exhibit non-specific binding to other proteins, leading to potential off-target effects. Additionally, 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide has been shown to have a short half-life in vivo, limiting its usefulness for long-term studies.
Orientations Futures
There are several future directions for research involving 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide. One area of interest is the development of new drugs targeting the dopamine transporter based on the structure of 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide, as well as its potential role in the development of addiction and drug abuse. Finally, studies are needed to explore the potential therapeutic applications of 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide, particularly in the treatment of neurological disorders such as Parkinson's disease.
Méthodes De Synthèse
3-(3-methylpiperidin-1-yl)-N-phenylpropanamide can be synthesized through a multi-step process involving the reaction of 3-methylpiperidine with phenylpropanoyl chloride. The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield the final product, 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide. The synthesis of 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide has been well-documented in the scientific literature, and various modifications have been made to improve the yield and purity of the final product.
Applications De Recherche Scientifique
3-(3-methylpiperidin-1-yl)-N-phenylpropanamide has been used extensively in scientific research, particularly in the fields of pharmacology and neuroscience. It has been shown to have a high affinity for the dopamine transporter, a protein responsible for the reuptake of dopamine in the brain. 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide has been used as a tool to study the function of the dopamine transporter, as well as its role in various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide has also been used as a reference compound for the development of new drugs targeting the dopamine transporter.
Propriétés
Nom du produit |
3-(3-methylpiperidin-1-yl)-N-phenylpropanamide |
|---|---|
Formule moléculaire |
C15H22N2O |
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
3-(3-methylpiperidin-1-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C15H22N2O/c1-13-6-5-10-17(12-13)11-9-15(18)16-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,16,18) |
Clé InChI |
JVSTVTLENBVWNU-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CCC(=O)NC2=CC=CC=C2 |
SMILES canonique |
CC1CCCN(C1)CCC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B248155.png)

![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-4-carboxylic acid amide](/img/structure/B248157.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248158.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248159.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248160.png)

![3-[benzyl(methyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide](/img/structure/B248163.png)

